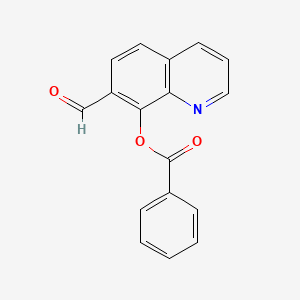

7-Formylquinolin-8-yl benzoate

Vue d'ensemble

Description

7-Formylquinolin-8-yl benzoate: is an organic compound with the molecular formula C17H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The compound’s structure includes a quinoline ring system substituted with a formyl group at the 7-position and a benzoate ester at the 8-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Formylquinolin-8-yl benzoate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.

Esterification: The benzoate ester can be introduced by reacting the 8-hydroxyquinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Reactivity of the Formyl Group

The formyl group participates in condensation and cross-coupling reactions:

-

Chan–Lam Coupling : Copper(II)-catalyzed N-arylation with arylboronic acids under aerobic conditions (80°C, 24 h) yields N-aryl derivatives. For example, analogous 3-formylquinolones react with p-methylphenylboronic acid to form products in 43–57% yields, depending on substituents .

-

Schiff Base Formation : Reaction with primary amines forms imine derivatives, though specific data for this compound are not reported.

Benzoate Ester Reactivity

The ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Likely cleavage to 7-formyl-8-hydroxyquinoline and benzoic acid, analogous to ester hydrolysis mechanisms .

-

Transesterification : Potential reactivity with alcohols under catalytic conditions (e.g., acid or base).

Electrophilic Substitution on the Quinoline Core

Electron-withdrawing substituents (e.g., formyl, benzoate) direct electrophiles to specific positions:

-

Halogenation : Bromination or chlorination occurs preferentially at positions 5 or 6 due to the electron-withdrawing effects of the substituents .

-

Nitration : Limited data available, but nitration likely occurs at position 5 or 6 under controlled conditions.

Catalytic Cross-Coupling Reactions

The quinoline core participates in metal-mediated reactions:

-

Copper-Catalyzed Arylation : As demonstrated in related 3-formylquinolones, yields depend on substituent electronic effects. For example:

| Substituent Position | Arylboronic Acid | Yield (%) | Source |

|---|---|---|---|

| 6-Methyl | p-Methylphenyl | 43 | |

| 6-Bromo | p-Methylphenyl | 57 | |

| 7-Chloro | p-Fluorophenyl | 50 |

-

Palladium-Catalyzed Reactions : No direct data, but similar quinolines undergo Suzuki-Miyaura coupling at position 2 or 4 .

Stability and Degradation

-

Thermal Stability : Decomposition occurs above 190°C, consistent with related 8-hydroxyquinoline derivatives .

-

Photodegradation : The conjugated quinoline system may undergo photooxidation, though specific studies are lacking.

Mechanistic Insights

-

Decarboxylation Analogues : Benzoate derivatives can undergo radical-mediated pathways under high heat, though ester groups are less prone than carboxylates .

-

Base-Mediated Rearrangements : Hydroxide attack at the ester carbonyl may form transient intermediates, similar to orthocarboxylate rearrangements .

Applications De Recherche Scientifique

Chemistry: 7-Formylquinolin-8-yl benzoate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry for drug development .

Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells .

Medicine: Quinoline derivatives, including those derived from this compound, are explored for their therapeutic potential in treating infectious diseases, inflammation, and cancer .

Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of 7-Formylquinolin-8-yl benzoate and its derivatives involves interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Antitumor Activity: It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its broad spectrum of biological activities.

8-Hydroxyquinoline: A derivative with potent antimicrobial properties.

Quinoline-4-carboxylic acid: Another derivative with significant antitumor activity.

Uniqueness: 7-Formylquinolin-8-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and benzoate groups allows for diverse chemical modifications and potential therapeutic applications .

Activité Biologique

7-Formylquinolin-8-yl benzoate (CAS No. 936497-79-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities, primarily attributed to its quinoline structure. This compound exhibits potential in various fields, including medicinal chemistry, toxicology, and enzymatic studies. The following sections detail its biological activities, methods of synthesis, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₆H₁₃NO₂

- Molecular Weight : 253.28 g/mol

Its structure includes a formyl group at the 7-position and a benzoate moiety at the 8-position of the quinoline skeleton, which contributes to its unique chemical reactivity and biological activity.

1. Synthetic Cannabinoid Receptor Agonist

Research indicates that this compound may act as a synthetic cannabinoid receptor agonist. This activity suggests potential applications in pain management and other therapeutic areas related to cannabinoid signaling pathways .

2. Metabolism and Toxicological Implications

The metabolic fate of this compound has been studied extensively. Key findings include:

- Ester Hydrolysis : The compound undergoes significant metabolic hydrolysis, primarily mediated by human carboxylesterases 1 isoforms. The resulting metabolites are suitable targets for toxicological screenings .

- Detection Methods : Liquid chromatography coupled with high-resolution tandem mass spectrometry is employed to analyze the metabolites formed during in vitro liver S9 fraction incubations, revealing detectable ester hydrolysis products .

3. Redox Activity

The compound's role in redox reactions has been explored using electrochemical cells to measure midpoint potentials and initial velocities. These studies contribute to understanding its biochemical behavior and reactivity in biological systems .

4. Interaction with Proteolytic Enzymes

This compound has been investigated for its interactions with proteolytic enzymes, which are crucial for hydrolyzing peptide bonds in proteins. This interaction can provide insights into enzyme-substrate dynamics and potential therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cannabinoid Receptor Studies : In vitro assays have demonstrated its binding affinity to cannabinoid receptors, indicating potential therapeutic applications in managing chronic pain and inflammation.

- Toxicological Assessments : Studies focusing on the metabolic pathways of this compound have established a framework for understanding its safety profile and potential toxicity when used in clinical settings.

- Enzyme Interaction Studies : Research involving proteolytic enzymes has shown that this compound can modulate enzyme activity, suggesting its utility in drug design aimed at enhancing or inhibiting specific enzymatic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylquinolin-8-yl benzoate | Methyl group at position 2 | Enhanced lipophilicity |

| 5-Methylquinolin-8-yl benzoate | Methyl group at position 5 | Altered biological activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelating metal ions |

| 8-Aminoquinoline | Amino group at position 8 | Exhibits distinct antibacterial activity |

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

Propriétés

IUPAC Name |

(7-formylquinolin-8-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-11-14-9-8-12-7-4-10-18-15(12)16(14)21-17(20)13-5-2-1-3-6-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZXJWCLXRCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.